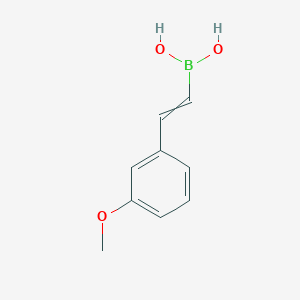
trans-2-(3-Methoxyphenyl)vinylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3-Methoxyphenyl)vinylboronic acid: is an organoboron compound that features a vinyl group attached to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methoxyphenyl)vinylboronic acid typically involves the reaction of 3-methoxyphenylacetylene with a diboron reagent under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Methoxyphenyl)vinylboronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-Methoxyphenol
Reduction: 3-Methoxyphenylethane
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: trans-2-(3-Methoxyphenyl)vinylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of trans-2-(3-Methoxyphenyl)vinylboronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic acid moiety reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
- trans-1-Penten-1-ylboronic acid
- trans-1-Heptenylboronic acid
Comparison:
- trans-2-Phenylvinylboronic acid: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.
- trans-2-(4-Chlorophenyl)vinylboronic acid: Contains a chlorine substituent, which can affect its electronic properties and reactivity.
- trans-1-Penten-1-ylboronic acid: Different alkyl chain length, which can influence its physical properties and reactivity.
- trans-1-Heptenylboronic acid: Longer alkyl chain, affecting its solubility and reactivity .
Conclusion
trans-2-(3-Methoxyphenyl)vinylboronic acid is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethenylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKLFIODENULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
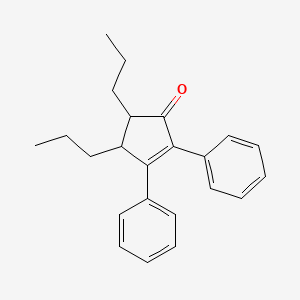
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

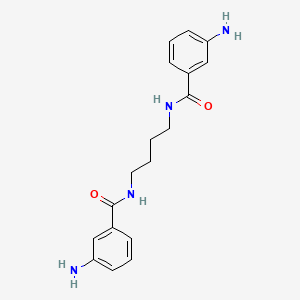
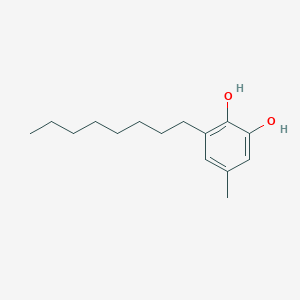
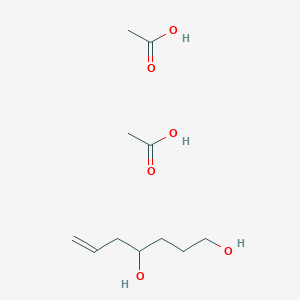
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
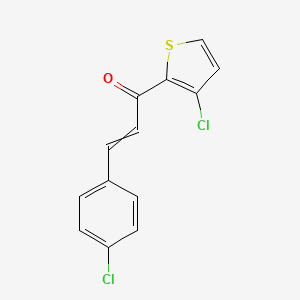
![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)


